2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dihydro-oxazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 2-bromobenzaldehyde with an appropriate amine and a carbonyl compound under specific conditions. One common method includes the use of a cyclization reaction where the intermediate formed from the initial reaction undergoes intramolecular cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different oxazole derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted oxazole derivatives.
Oxidation: Formation of oxazole-2-carboxylic acid.
Reduction: Formation of this compound derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenyl-oxazole: Lacks the methyl group, leading to different reactivity and properties.
5-Methyl-4,5-dihydro-1,3-oxazole: Lacks the bromophenyl group, affecting its chemical behavior.
2-(2-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-oxazole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both the bromophenyl and methyl groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
183969-31-5 |
---|---|
Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H10BrNO/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
InChI Key |
QYVWHMBRPFZWQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(O1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.